GluN2C/D Subtype-Selective NMDA Receptor Agonism: 3- to 7-Fold Potency Preference Over GluN2A/B
The parent scaffold (R)-2-amino-3-triazolpropanoic acid, when elaborated with a pyridine ring at the triazole C-4 position (compound 13g), displays 3- to 7-fold higher agonist potency at GluN1/2C and GluN1/2D subtypes compared to GluN1/2A and GluN1/2B. In contrast, the endogenous agonist glycine and the clinical comparator D-cycloserine (DCS) do not exhibit this subunit selectivity profile. Compound 13g is a partial agonist at GluN1/2A (Rmax 66%) and GluN1/2B (Rmax 56%) but a near-full agonist at GluN1/2C (Rmax 97%) and GluN1/2D (Rmax 88%). The related thiophene analog 13i shows 3- to 6-fold preference for GluN1/2C-D over GluN1/2A-B [1].
| Evidence Dimension | Fold-selectivity in agonist potency (EC50) for NMDA receptor GluN2C/D vs GluN2A/B subtypes |
|---|---|
| Target Compound Data | 13g EC50: GluN1/2A = 49 µM, GluN1/2B = 31 µM, GluN1/2C = 8.7 µM, GluN1/2D = 7.5 µM; Fold preference for GluN1/2C-D over GluN1/2A-B = 4- to 7-fold |
| Comparator Or Baseline | Glycine EC50: GluN1/2A = 0.99 µM, GluN1/2B = 0.24 µM, GluN1/2C = 0.21 µM, GluN1/2D = 0.091 µM (no subtype preference); D-cycloserine shows similar agonist potencies across subtypes but different efficacy profile |
| Quantified Difference | 13g exhibits 4- to 7-fold lower EC50 (higher potency) at GluN1/2C-D relative to GluN1/2A-B, a selectivity pattern not observed with glycine or DCS |
| Conditions | Two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing rat NMDA receptor subtypes; continuous presence of 300 µM glutamate; EC50 values from 3–13 oocytes per condition [1] |
Why This Matters
This subunit selectivity is mechanistically unique among glycine site agonists and makes the triazole scaffold essential for developing GluN2C/D-biased pharmacological tools, where substituting a generic amide or D-cycloserine would eliminate this desired selectivity.
- [1] Zhao F, Mazis G, Yi F, Lotti JS, Layeux MS, Schultz EP, Bunch L, Hansen KB, Clausen RP. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. 2022;10:1008233. Table 1 and Results section. doi:10.3389/fchem.2022.1008233 View Source
